Boc-glu(ofm)-oh chemical properties and structure
Boc-glu(ofm)-oh chemical properties and structure
An In-depth Technical Guide to Boc-Glu(OFm)-OH: Chemical Properties and Structure
For researchers, scientists, and drug development professionals, a thorough understanding of the building blocks used in peptide synthesis is paramount. Boc-L-glutamic acid γ-9-fluorenylmethyl ester, commonly abbreviated as Boc-Glu(OFm)-OH, is a crucial derivative of L-glutamic acid. Its dual-protected nature makes it a versatile tool in the precise assembly of complex peptides and peptide-based drugs.[1][2][] This guide provides a detailed overview of its chemical properties, structure, and its application in solid-phase peptide synthesis.
Chemical and Physical Properties
Boc-Glu(OFm)-OH is a white to off-white crystalline powder.[1][2][] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 123417-18-5[1][4][5][6][7] |
| Molecular Formula | C₂₄H₂₇NO₆[1][4][5][6][8] |
| Molecular Weight | 425.47 g/mol [5][6] |
| Melting Point | 92-131 °C[1][2][] |
| Boiling Point | 633.5±55.0 °C (Predicted)[][9] |
| Density | 1.232±0.06 g/cm³ (Predicted)[] |
| Purity | ≥ 98% (HPLC)[1][2][] |
| Appearance | White to off-white powder[1][2][] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[10] |
| Optical Rotation | [α]D20 = +24 ± 4º (c=1 in CHCl₃:MeOH=9:1)[1][2] |
| Storage | 0-8°C[1][2][][9][11] |
Chemical Structure
Boc-Glu(OFm)-OH is a derivative of L-glutamic acid with two key protecting groups that allow for its strategic use in peptide synthesis.
-
L-Glutamic Acid Backbone : The core of the molecule is the amino acid L-glutamic acid.
-
Boc Protecting Group : The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under basic and nucleophilic conditions but is readily removed with moderate acid treatment.[12]
-
OFm Protecting Group : The γ-carboxyl group of the side chain is protected as a 9-fluorenylmethyl ester (OFm). This group is stable to the acidic conditions used to remove the Boc group but can be cleaved under mild basic conditions, typically with piperidine. This orthogonality is highly valuable in complex synthetic strategies.[9]
This dual-protection scheme allows for the selective deprotection and modification of either the N-terminus or the side chain, providing precise control during peptide chain elongation.[9]
Structural Representations:
-
SMILES : CC(C)(C)OC(=O)N--INVALID-LINK--OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O[][10]
-
InChI : InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1[][6]
Caption: 2D representation of the Boc-Glu(OFm)-OH structure.
Experimental Protocols
Boc-Glu(OFm)-OH is a key reagent in Boc-chemistry for solid-phase peptide synthesis (SPPS).[12] The following is a generalized protocol for its incorporation into a growing peptide chain on a solid support.
1. Resin Preparation and Swelling:
-
Resin Choice: A suitable resin, such as Merrifield resin, is chosen based on the desired C-terminal functionality.
-
Procedure: The resin is placed in a reaction vessel and washed several times with dichloromethane (DCM). It is then allowed to swell in DCM for at least 30 minutes to ensure all reactive sites are accessible.
2. Coupling of Boc-Glu(OFm)-OH:
-
Activation: Boc-Glu(OFm)-OH (2-4 equivalents relative to the resin loading) is pre-activated. A common method is the formation of a symmetric anhydride by reacting it with N,N'-dicyclohexylcarbodiimide (DCC) in DCM for 10-20 minutes. The byproduct, dicyclohexylurea (DCU), is filtered off.
-
Coupling Reaction: The activated Boc-Glu(OFm)-OH solution is added to the swollen resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test.
3. Capping (Optional):
-
To block any unreacted amino groups on the resin and prevent the formation of deletion sequences, a capping step can be performed. This typically involves treating the resin with acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA) in DCM.
4. Boc Deprotection:
-
Procedure: The N-terminal Boc group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 30 minutes.
-
Washes: The resin is then thoroughly washed with DCM, followed by a neutralization wash with a solution of DIPEA in DCM (e.g., 5-10% v/v), and finally washed again with DCM to prepare for the next coupling cycle.
5. Chain Elongation:
-
Steps 2-4 are repeated with the next desired Boc-protected amino acid until the peptide sequence is complete.
6. Cleavage and Side-Chain Deprotection:
-
Final Boc Removal: The final N-terminal Boc group is removed as described in step 4.
-
Cleavage Cocktail: The peptide is cleaved from the resin, and the OFm side-chain protecting group is simultaneously removed using a specific cleavage cocktail. For the OFm group, a mild base is required. A common method involves treating the resin with a solution of 20% piperidine in dimethylformamide (DMF).
-
Peptide Precipitation: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and washed several times with cold ether to remove scavengers and byproducts.
7. Purification:
-
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide are confirmed using techniques like mass spectrometry (MS) and analytical HPLC.
Caption: Workflow for using Boc-Glu(OFm)-OH in Solid-Phase Peptide Synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. Boc-Glu(OFm)-OH, 123417-18-5, Boc Amino Acids, P3 BioSystems [p3bio.com]
- 7. BOC-GLU(OFM)-OH | 123417-18-5 [chemicalbook.com]
- 8. kilobio.com [kilobio.com]
- 9. Boc-D-glutamic acid gamma-9-fluorenylmethyl ester [myskinrecipes.com]
- 10. Boc-Glu(Ofm)-OH | CAS:123417-18-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. chemimpex.com [chemimpex.com]
- 12. youtube.com [youtube.com]
